6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the pyrrolidin-2-yl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the pyrrolidin-2-yl group.
Reduction: Reduction reactions could be used to modify the triazolopyridazine core or the bromophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine could have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and mechanisms.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Methylphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The presence of the 4-bromophenyl group might confer unique properties, such as increased binding affinity to certain biological targets or altered chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H14BrN5 |
---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H14BrN5/c16-11-5-3-10(4-6-11)12-7-8-14-18-19-15(21(14)20-12)13-2-1-9-17-13/h3-8,13,17H,1-2,9H2 |
InChI Key |
FEWGSTKAEWMHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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